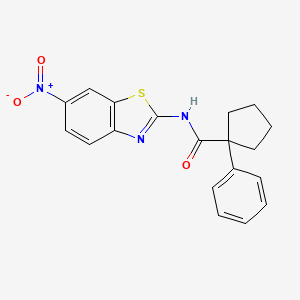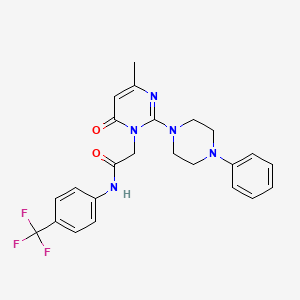
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide involves complex reactions that yield compounds with significant biological activity. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential of the 1H-imidazol-1-yl moiety as a core structure for developing pharmacologically active compounds (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction. For instance, Wang et al. (2009) synthesized and characterized nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, highlighting the role of molecular structure in their catalytic performance (Wang, Shen, & Sun, 2009).
Chemical Reactions and Properties
Chemical reactions involving N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide derivatives have been explored for their potential in creating novel compounds with enhanced properties. For example, Tomorowicz et al. (2020) focused on the synthesis, antitumor evaluation, and QSAR of novel derivatives, providing insights into their chemical reactivity and interactions with biological targets (Tomorowicz et al., 2020).
Physical Properties Analysis
Investigations into the physical properties of such compounds include studies on their crystal structure and stability. Kumar et al. (2020) conducted a one-pot synthesis and crystal structure analysis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, revealing important aspects of the compound's physical characteristics (Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide and its derivatives have been explored through various studies, including their reactivity and potential as catalysts or in forming supramolecular structures. Yadav and Ballabh (2020) investigated N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators, focusing on the role of methyl functionality and S⋯O interaction in gelation behavior (Yadav & Ballabh, 2020).
科学的研究の応用
Cardiac Electrophysiological Activity
Compounds with the 1H-imidazol-1-yl moiety, similar to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds were found to exhibit potency in vitro, comparable to sematilide, a selective class III agent, indicating their potential as antiarrhythmic agents (Morgan et al., 1990).
Corrosion Inhibition
An experimental and theoretical study on imidazoline and its derivatives highlighted their good corrosion inhibition efficiency in acid media. This suggests that derivatives of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide could also be explored for their corrosion inhibitory properties (Cruz et al., 2004).
Supramolecular Gelators
Research into N-(thiazol-2-yl) benzamide derivatives, which share structural similarities with N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide, demonstrated their ability to act as supramolecular gelators. This study sheds light on the impact of methyl functionality and non-covalent interactions on gelation behavior, suggesting applications in materials science (Yadav & Ballabh, 2020).
Angiotensin II Receptor Antagonists
A series of nonpeptide angiotensin II receptor antagonists featuring the imidazolyl moiety was synthesized, demonstrating potent antihypertensive effects upon oral administration. This research indicates the potential of such compounds in developing new treatments for hypertension (Carini et al., 1991).
Antimicrobial and Antitumor Agents
Novel hybrid molecules combining benzimidazole–oxadiazole were synthesized, showing promising antimicrobial activities. This suggests the utility of structurally related compounds in the search for new antimicrobial and antitumor agents (Shruthi et al., 2016).
特性
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-15-7-9-17(11)10-8-16-14(18)12-5-3-4-6-13(12)19-2/h3-7,9H,8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUCXRFOSSGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

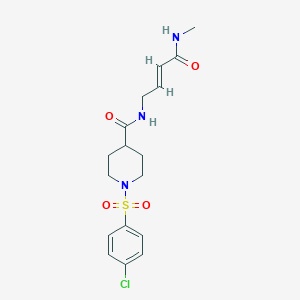
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)
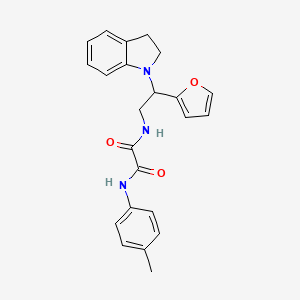
![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)
![2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide](/img/structure/B2484451.png)
![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)
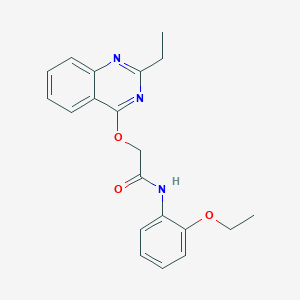

![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)
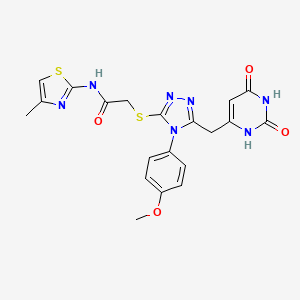
![5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)
